Methyl 4-chloro-1H-pyrrole-2-carboxylate

Description

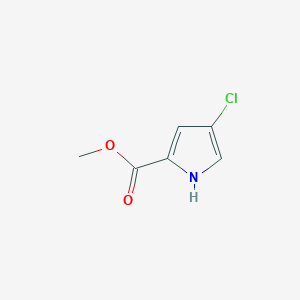

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVCFRRQZZMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473998 | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-96-3 | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development Professionals

CAS Number: 1194-96-3

This technical guide provides an in-depth overview of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Compound Properties and Data

This compound is a halogenated pyrrole derivative that serves as a crucial intermediate in organic synthesis. Its chemical structure and properties make it a versatile scaffold for the development of novel therapeutic agents, particularly in the antibacterial field.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 1194-96-3 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO₂ | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Melting Point | 100 - 101 °C | [1] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 278.2 ± 20.0 °C | [4] |

| Predicted Density | 1.356 ± 0.06 g/cm³ | [4] |

| ¹H NMR, ¹³C NMR, FT-IR, MS | Experimental data not readily available in the searched literature. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a suitable pyrrole precursor. Below is a representative experimental protocol adapted from the synthesis of structurally similar compounds.[5][6]

2.1. Synthesis of Methyl 1H-pyrrole-2-carboxylate (Precursor)

A detailed and reliable procedure for the synthesis of the parent ester, ethyl 1H-pyrrole-2-carboxylate, has been well-documented and can be adapted for the methyl ester.[6] The synthesis involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by reaction with sodium methoxide in methanol.

2.2. Chlorination of Methyl 1H-pyrrole-2-carboxylate

This protocol describes the electrophilic chlorination at the 4-position of the pyrrole ring.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction may be slow and require stirring at 0 °C to room temperature for several hours.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound. It has been noted that chromatographic separation of similar chlorinated pyrroles can be challenging.[5]

Role in Drug Development and Biological Pathways

Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent antibacterial activity.[7] this compound is a valuable starting material for the synthesis of these derivatives.

3.1. Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

One of the key targets for pyrrole-based antibacterial agents is the Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolates (TMM), a crucial component for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial death.

Caption: MmpL3 Inhibition Pathway by Pyrrole Derivatives.

3.2. Workflow for Antibacterial Drug Discovery

The development of novel antibacterial agents from scaffolds like this compound follows a structured workflow, from initial synthesis to lead optimization.

Caption: Antibacterial Drug Discovery Workflow.

References

- 1. This compound | 1194-96-3 [sigmaaldrich.com]

- 2. This compound | 1194-96-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular structure, key physical constants, and provides standardized experimental protocols for their determination. Furthermore, it explores the potential biological relevance of this compound in the context of signaling pathways commonly targeted by pyrrole derivatives.

Core Physical and Chemical Data

This compound is a substituted pyrrole ester with the chemical formula C₆H₆ClNO₂.[1][2] Its structure features a five-membered pyrrole ring chlorinated at the 4-position and a methyl carboxylate group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1194-96-3 | [1] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point (Predicted) | 278.2 ± 20.0 °C | [1] |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [1] |

| Solubility | Data not explicitly available. General solubility is expected in organic solvents like DMSO, methanol, and ethanol. |

Experimental Protocols

The following sections outline standardized methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a moderate level to quickly approach the expected melting point (around 100 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Boiling Point Determination (for liquids, adapted for high-boiling solids)

Given the high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the recommended method for experimental determination to prevent decomposition.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips

Procedure:

-

Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin to evacuate the system using the vacuum pump and record the pressure.

-

Once the desired pressure is reached and stable, begin heating the sample gently with the heating mantle.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady temperature reading as the condensate is collected in the receiving flask.

-

Record the observed boiling point and the corresponding pressure. This value can be extrapolated to atmospheric pressure using a nomograph if required.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and biological assays.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

A selection of solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes.

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

The solubility can be semi-quantitatively expressed (e.g., mg/mL) by incrementally adding more solute until saturation is reached.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the N-H proton of the pyrrole ring (typically a broad singlet), two non-equivalent aromatic protons on the pyrrole ring (as doublets or singlets depending on coupling), and a singlet for the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring (with the carbon attached to the chlorine showing a characteristic shift), and the methyl carbon of the ester.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Potential Biological Significance and Signaling Pathways

Pyrrole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant number of these activities are attributed to the inhibition of protein kinases.

Given its structural features, this compound can be hypothesized to function as a kinase inhibitor. Many pyrrole-containing drugs, such as Sunitinib, target the ATP-binding site of various tyrosine kinases.

Below is a generalized diagram illustrating the potential mechanism of action for a pyrrole-based kinase inhibitor.

Caption: Generalized mechanism of kinase inhibition by a pyrrole derivative.

Experimental Workflow for Kinase Inhibition Assay

To experimentally validate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a compound with well-defined physical properties that can be reliably determined using standard laboratory techniques. While its biological activity is not yet extensively documented, its structural similarity to known kinase inhibitors suggests it is a promising candidate for further investigation in drug discovery programs, particularly in the area of oncology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this and related pyrrole derivatives.

References

Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its substituted pyrrole core is a common motif in a wide array of biologically active molecules. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, potential research applications, and essential safety information.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and purification procedures.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol [1][2] |

| CAS Number | 1194-96-3[1] |

| Appearance | White to off-white solid (typical) |

| Melting Point | 100-101 °C[1] |

| Boiling Point | 278.2 ± 20.0 °C (Predicted)[1] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic chlorination of its parent ester, Methyl 1H-pyrrole-2-carboxylate. The use of N-Chlorosuccinimide (NCS) is a common and effective method for this transformation, offering regioselective chlorination at the electron-rich pyrrole ring.

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is based on established methods for the chlorination of pyrrole derivatives.[3]

Objective: To synthesize this compound from Methyl 1H-pyrrole-2-carboxylate.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Chlorinating Agent: Dissolve N-Chlorosuccinimide (1.0-1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred pyrrole solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the resulting residue between dichloromethane and water.

-

Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford pure this compound.

Role in Medicinal Chemistry and Drug Development

Pyrrole-2-carboxamides and related structures are recognized as important scaffolds in drug discovery. The specific substitution pattern on the pyrrole ring is critical for modulating biological activity, selectivity, and pharmacokinetic properties.

This compound serves as a key intermediate for introducing a 4-chloro-substituted pyrrole moiety into larger, more complex molecules. This chlorinated scaffold is of particular interest in the development of novel therapeutic agents. For instance, the broader class of pyrrole-2-carboxamides has been extensively investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments against drug-resistant tuberculosis.[4] The presence of a halogen, such as chlorine, can significantly influence binding affinity, metabolic stability, and cell permeability.

Predicted Spectroscopic Data

While experimental spectra should be obtained for confirmation, the following are the expected characteristics based on the molecule's structure:

-

¹H NMR:

-

N-H Proton: A broad singlet, typically downfield (> 9 ppm).

-

Pyrrole Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at the C3 and C5 positions.

-

Methyl Protons: A singlet around 3.8 ppm corresponding to the three protons of the methyl ester group.

-

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons (ester), the four carbons of the pyrrole ring, and the methyl carbon. The carbon attached to the chlorine (C4) would be significantly shifted.

-

IR Spectroscopy: Characteristic peaks would include a sharp C=O stretch for the ester (approx. 1700-1730 cm⁻¹), an N-H stretch (approx. 3200-3400 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Safety and Handling

Based on safety data sheets for structurally related compounds such as pyrrole-2-carboxaldehyde, this compound should be handled with care.[5][6]

-

Hazards: Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. This compound - CAS:1194-96-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Unveiling the Molecular Architecture: A Technical Guide to Methyl 4-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-chloro-1H-pyrrole-2-carboxylate. The following sections detail its physicochemical properties, a plausible synthetic route, and an analysis of its spectral data, offering a foundational resource for its application in research and development.

Physicochemical Properties

This compound is a halogenated pyrrole derivative with the chemical formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol .[1][2] Its structure consists of a central pyrrole ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position. Publicly available data indicates its melting point to be in the range of 100-101°C.[1]

| Property | Value | Source |

| CAS Number | 1194-96-3 | [1] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Melting Point | 100-101 °C | [1] |

| Predicted Boiling Point | 278.2 ± 20.0 °C | [1] |

| Predicted Density | 1.356 ± 0.06 g/cm³ | [1] |

Synthesis and Structural Confirmation

A common approach involves the direct chlorination of the parent compound, Methyl 1H-pyrrole-2-carboxylate, using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction would likely be carried out in an appropriate organic solvent at a controlled temperature to favor the formation of the 4-chloro isomer. It is important to note that direct electrophilic halogenation of the pyrrole ring can often lead to a mixture of isomers, necessitating purification by methods such as column chromatography.[3]

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

Detailed experimental spectra for this compound are not widely published. Therefore, the following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predicted values serve as a guide for the interpretation of experimental data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the methyl ester group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | br s | 1H | N-H |

| ~ 7.0 - 7.2 | d | 1H | H-5 |

| ~ 6.8 - 7.0 | d | 1H | H-3 |

| ~ 3.8 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 160 - 165 | C=O (ester) |

| ~ 125 | C-2 |

| ~ 120 | C-5 |

| ~ 115 | C-4 |

| ~ 110 | C-3 |

| ~ 52 | -OCH₃ |

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.

| m/z | Interpretation |

| 159/161 | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 128/130 | [M - OCH₃]⁺ |

| 100/102 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 3100-3000 | Medium | C-H Stretch (aromatic) |

| ~ 2950 | Medium | C-H Stretch (aliphatic) |

| ~ 1720 | Strong | C=O Stretch (ester) |

| ~ 1550 | Medium | C=C Stretch (pyrrole ring) |

| ~ 1100 | Strong | C-O Stretch (ester) |

| ~ 750 | Strong | C-Cl Stretch |

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard laboratory techniques.

Synthesis: Chlorination of Methyl 1H-pyrrole-2-carboxylate

-

Dissolution: Dissolve Methyl 1H-pyrrole-2-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a controlled temperature, typically 0°C, using an ice bath.

-

Reagent Addition: Slowly add a solution of N-chlorosuccinimide (1.0 - 1.1 equivalents) in the same solvent to the stirred reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and structural elucidation of a target compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar pyrrole derivatives. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, along with a standard experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the N-H proton, two aromatic protons on the pyrrole ring, and the methyl protons of the ester group. The electron-withdrawing effects of the chloro and carboxylate groups, as well as the electronic nature of the pyrrole ring, significantly influence the chemical shifts of the ring protons.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 9.0 - 12.0 | broad singlet (br s) | - | 1H |

| H5 | 6.8 - 7.2 | doublet (d) | ~2-3 | 1H |

| H3 | 6.2 - 6.6 | doublet (d) | ~2-3 | 1H |

| -OCH₃ | ~3.8 | singlet (s) | - | 3H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Structural and Signaling Visualization

The chemical structure of this compound and the through-bond coupling relationships between the pyrrole ring protons are illustrated below.

Figure 1: Chemical structure and proton assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]

-

Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can affect the chemical shift, particularly of the N-H proton, due to hydrogen bonding.[1][2]

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Parameters: The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:[3]

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is recommended to encompass all expected proton signals.[1]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.[1]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds between pulses allows for adequate spin-lattice relaxation.[1]

-

Number of Scans (NS): 8 to 16 scans are usually averaged to improve the signal-to-noise ratio.[1]

-

Temperature: Spectra are typically acquired at room temperature (around 298 K).

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration of the signals.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration: The relative integrals of the signals should be determined to confirm the number of protons corresponding to each peak.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum follows a logical progression from understanding the molecular structure to interpreting the final spectrum.

Figure 2: Workflow for the prediction and analysis of the ¹H NMR spectrum.

References

Mass Spectrometry of Methyl 4-chloro-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometric behavior of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the underlying processes to aid in the structural elucidation and characterization of this molecule and its analogs.

Introduction

This compound (C₆H₆ClNO₂) is a substituted pyrrole derivative with a molecular weight of approximately 159.57 g/mol .[1] Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns upon ionization. This guide will focus primarily on the predicted behavior of this molecule under Electron Ionization (EI), a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on the known mass spectrometric behavior of similar pyrrole derivatives and general principles of organic mass spectrometry. The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and predicted relative abundances under typical EI-MS conditions. The presence of chlorine is expected to produce characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl:³⁷Cl). For simplicity, the m/z values in the table correspond to the ³⁵Cl isotope.

| Predicted Fragment Ion | Structure | m/z (³⁵Cl) | Predicted Relative Abundance (%) | Postulated Fragmentation Pathway |

| [M]⁺ | Molecular Ion | 159 | 80-100 | Initial ionization |

| [M - OCH₃]⁺ | 128 | 40-60 | Loss of the methoxy radical from the ester | |

| [M - COOCH₃]⁺ | 100 | 20-40 | Loss of the carbomethoxy radical | |

| [M - Cl]⁺ | 124 | 10-20 | Loss of a chlorine radical | |

| [C₄H₃NCl]⁺ | 100 | 5-15 | Fragmentation of the ester side chain | |

| [C₄H₄N]⁺ | 66 | 5-10 | Loss of chlorine and the ester group |

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation events. The molecular ion ([M]⁺) is likely to be prominent. Key fragmentation steps are predicted to involve the ester functional group and the chlorine substituent. The loss of the methoxy radical (•OCH₃) to form an acylium ion is a common fragmentation pathway for methyl esters. Another expected fragmentation is the loss of the entire carbomethoxy group (•COOCH₃). The cleavage of the carbon-chlorine bond can also occur, leading to the loss of a chlorine radical.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

Acquiring high-quality mass spectra for this compound involves sample preparation, instrument setup, and data acquisition. The following is a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The solvent should be of high purity to avoid interference.

-

Concentration: The concentration may need to be adjusted depending on the sensitivity of the instrument. A typical starting concentration is in the range of 10-100 µg/mL.

-

Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter before injection.

2. Gas Chromatography (GC) Method

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 300

-

Scan Speed: A scan speed of at least 2 scans/second is recommended.

4. Data Analysis

-

Background Subtraction: Perform background subtraction on the acquired total ion chromatogram (TIC) to obtain a clean mass spectrum of the analyte peak.

-

Spectral Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.

-

Library Search: If available, compare the acquired spectrum against a mass spectral library (e.g., NIST, Wiley) for potential matches.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation data and detailed experimental protocols offer a robust starting point for researchers and scientists working with this compound. The provided visualizations of the fragmentation pathway and experimental workflow serve to clarify the complex processes involved in its analysis. Accurate mass measurements and tandem mass spectrometry (MS/MS) experiments could further refine the proposed fragmentation pathways and provide even greater structural detail.

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this guide presents a predicted IR spectrum generated through computational methods. This information is valuable for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Infrared Spectrum Analysis

The predicted infrared spectrum of this compound reveals key vibrational frequencies associated with its distinct functional groups. The data, summarized in the table below, was obtained using computational chemistry software, providing a reliable estimate of the compound's spectral characteristics.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 | N-H Stretch | Pyrrole N-H |

| ~3100 | C-H Stretch (aromatic) | Pyrrole C-H |

| ~2950 | C-H Stretch (aliphatic) | Methyl C-H |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1550 | C=C Stretch | Pyrrole Ring |

| ~1450 | C-H Bend (aliphatic) | Methyl C-H |

| ~1250 | C-O Stretch | Ester C-O |

| ~1100 | C-N Stretch | Pyrrole Ring |

| ~750 | C-Cl Stretch | Chloroalkane |

Experimental Protocols

While a specific experimental spectrum for this compound is not publicly available, the following are detailed, standard protocols for obtaining an IR spectrum of a solid organic compound. These methods are widely applicable and would be suitable for the analysis of the title compound.

Thin Film Method

The thin film method is a straightforward technique for obtaining a qualitative IR spectrum of a solid sample.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Infrared salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FTIR spectrometer

Procedure:

-

Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.

-

Using a pipette, apply a few drops of the solution to the surface of a clean, dry infrared salt plate.

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the compound on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedure.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples suitable for both qualitative and quantitative analysis.[1][2][3]

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

Vacuum pump (optional, but recommended)

-

FTIR spectrometer

Procedure:

-

Thoroughly grind the dried spectroscopic grade KBr in an agate mortar to a fine powder.

-

Add a small amount (1-2 mg) of this compound to the KBr powder.

-

Continue to grind the mixture until the sample is finely dispersed in the KBr matrix. The mixture should have a uniform, fine consistency.

-

Transfer the mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet. Using a vacuum during pressing can help to remove trapped air and improve pellet transparency.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis and synthesis of this compound.

Signaling Pathways and Drug Development Relevance

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, substituted pyrroles are a well-established class of compounds with diverse biological activities. They are known to interact with various biological targets, and their derivatives are investigated for applications as anti-inflammatory, antimicrobial, and anticancer agents.

The logical relationship for its potential role in drug development can be visualized as follows:

This guide serves as a foundational resource for professionals working with this compound. The provided predicted spectral data, detailed experimental protocols, and illustrative workflows are intended to facilitate further research and development efforts involving this compound.

References

Synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate from Pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to Methyl 4-chloro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, pyrrole, and proceeds through a two-step sequence involving the introduction of a methyl ester at the 2-position, followed by selective chlorination at the 4-position. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.

Synthetic Strategy

The overall synthetic transformation from pyrrole to this compound is achieved in two key steps:

-

Acylation of Pyrrole: Introduction of a methoxycarbonyl group at the C2 position of the pyrrole ring to yield Methyl 1H-pyrrole-2-carboxylate.

-

Electrophilic Chlorination: Selective chlorination of the pyrrole ring at the C4 position to afford the final product.

This strategy is advantageous due to the high yields and selectivity achievable in each step, as well as the use of readily accessible reagents.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate (Intermediate I)

This procedure is adapted from a well-established method for the synthesis of pyrrole-2-carboxylates.[1] It involves the initial acylation of pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole, which is then converted to the methyl ester by reaction with sodium methoxide.

Reaction:

-

Part A: Synthesis of 2-(trichloroacetyl)pyrrole C₄H₅N + CCl₃COCl → C₄H₄N(COCCl₃) + HCl

-

Part B: Synthesis of Methyl 1H-pyrrole-2-carboxylate C₄H₄N(COCCl₃) + NaOCH₃ → C₆H₇NO₂ + CHCl₃ + NaCl

Materials and Reagents:

-

Pyrrole, freshly distilled

-

Trichloroacetyl chloride

-

Anhydrous diethyl ether

-

Potassium carbonate

-

Anhydrous methanol

-

Sodium metal

-

Hexane

-

Magnesium sulfate

-

Activated charcoal

Procedure:

Part A: 2-(Trichloroacetyl)pyrrole

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) is prepared.

-

To the stirred solution, freshly distilled pyrrole (1.2 moles) dissolved in anhydrous diethyl ether (640 mL) is added dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

A solution of potassium carbonate (0.724 moles) in water (300 mL) is then slowly added to quench the reaction.

-

The organic layer is separated, dried over magnesium sulfate, and treated with activated charcoal.

-

The mixture is filtered, and the solvent is removed in vacuo. The residue is recrystallized from hexane to yield 2-(trichloroacetyl)pyrrole.

Part B: Methyl 1H-pyrrole-2-carboxylate

-

A solution of sodium methoxide is prepared by carefully dissolving sodium (1.48 g-atom) in anhydrous methanol (4.0 L).

-

To a solution of 2-(trichloroacetyl)pyrrole (from Part A) in anhydrous methanol (6.0 L), the sodium methoxide solution is added over 1.5 hours under a nitrogen atmosphere. An exotherm to approximately 35°C may be observed.

-

The reaction mixture is stirred at room temperature for 2.5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (9.0 L) and washed twice with water (700 mL each).

-

The organic layer is dried over anhydrous magnesium sulfate, treated with activated charcoal, and stirred for 1 hour.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield Methyl 1H-pyrrole-2-carboxylate as a solid.

Step 2: Synthesis of this compound (Final Product)

The selective chlorination of Methyl 1H-pyrrole-2-carboxylate at the 4-position is achieved using sulfuryl chloride in a non-polar solvent. This method has been reported to favor the formation of the 4-chloro isomer.[2]

Reaction:

C₆H₇NO₂ + SO₂Cl₂ → C₆H₆ClNO₂ + SO₂ + HCl

Materials and Reagents:

-

Methyl 1H-pyrrole-2-carboxylate

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) is dissolved in anhydrous diethyl ether.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of sulfuryl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of the pyrrole ester. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Pyrrole | C₄H₅N | 67.09 | Colorless liquid | -23 |

| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Solid | 73-74 |

| This compound | C₆H₆ClNO₂ | 159.57 | Solid | 100-101[3][4] |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |

| Step 1: Methyl 1H-pyrrole-2-carboxylate | Pyrrole, Trichloroacetyl chloride, NaOCH₃ | Diethyl ether, Methanol | 70-80 (overall) |

| Step 2: this compound | Methyl 1H-pyrrole-2-carboxylate, SO₂Cl₂ | Diethyl ether | Not specified |

Table 3: Spectroscopic Data for this compound

| Type of Data | Observed Values |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the methoxy protons, the NH proton, and two pyrrole ring protons. The chemical shifts and coupling constants will be characteristic of the 2,4-disubstituted pattern. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbon, the methoxy carbon, and the four carbons of the pyrrole ring, with chemical shifts influenced by the chloro and methoxycarbonyl substituents. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound. |

Visualizations

The following diagrams illustrate the synthetic workflow and the key transformations.

Caption: Overall synthetic workflow for the preparation of this compound from pyrrole.

Caption: Rationale for the regioselective 4-chlorination of Methyl 1H-pyrrole-2-carboxylate.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from pyrrole. By providing detailed experimental protocols, comprehensive data tables, and clear visual diagrams, this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

The Versatile Reactivity of 4-Chlorinated Pyrrole Esters: A Technical Guide for Synthetic Chemists

For researchers, scientists, and drug development professionals, 4-chlorinated pyrrole esters represent a pivotal class of building blocks in the synthesis of complex molecules and bioactive compounds. Their strategic C-4 halogenation opens a gateway to a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis and chemical reactivity of these valuable intermediates, offering detailed experimental protocols and quantitative data to facilitate their application in research and development.

The pyrrole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of a chlorine atom at the C-4 position of a pyrrole ester not only influences the electronic properties of the ring but also provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and structurally diverse molecules.

Synthesis of 4-Chlorinated Pyrrole Esters

The most common approach for the synthesis of 4-chlorinated pyrrole esters involves the direct electrophilic chlorination of a corresponding pyrrole ester precursor. N-chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for this transformation.

Experimental Protocol: Chlorination of Ethyl 1H-pyrrole-2-carboxylate

A solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is cooled to 0 °C. To this solution, N-chlorosuccinimide (1.0-1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 4-chloro-1H-pyrrole-2-carboxylate.[4]

Caption: Synthesis of a 4-chlorinated pyrrole ester.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 4-position of the pyrrole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the elaboration of the pyrrole core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 4-chlorinated pyrrole ester and various organoboron compounds. This reaction is widely used to introduce aryl and heteroaryl substituents.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 78 |

| 4 | 4-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 65 |

Table 1: Suzuki-Miyaura Coupling of Ethyl 4-chloro-1H-pyrrole-2-carboxylate with Various Arylboronic Acids.

To a degassed mixture of ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/water, 4:1) is added the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction enables the arylation or vinylation of the 4-position of the pyrrole ester with alkenes. This reaction is particularly useful for the synthesis of substituted styrenyl-pyrroles.

| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 75 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 82 |

| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ | Dioxane | 110 | 68 |

Table 2: Heck Coupling of Methyl 4-chloropyrrole-2-carboxylate with Various Olefins.

A mixture of methyl 4-chloropyrrole-2-carboxylate (1 equivalent), the olefin (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube under an inert atmosphere. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 4-amino-pyrrole derivatives, which are important scaffolds in medicinal chemistry.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 95 |

| 3 | n-Butylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | t-BuOH | 90 | 72 |

Table 3: Buchwald-Hartwig Amination of Ethyl 4-chloro-1H-pyrrole-2-carboxylate with Various Amines.

In a glovebox, a mixture of ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu) is assembled in a vial. A dry, degassed solvent (e.g., toluene) is added, and the vial is sealed and heated. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, enabling the introduction of alkynyl moieties at the 4-position of the pyrrole ester.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 80 | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 78 |

Table 4: Sonogashira Coupling of Methyl 4-chloropyrrole-2-carboxylate with Terminal Alkynes.

To a solution of methyl 4-chloropyrrole-2-carboxylate (1 equivalent) and the terminal alkyne (1.2 equivalents) in a degassed solvent (e.g., THF) are added the palladium catalyst (e.g., Pd(PPh₃)₄), the copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until completion. The solvent is then removed, and the residue is purified by column chromatography.[6]

Caption: Reactivity of 4-chlorinated pyrrole esters.

Application in the Synthesis of Bioactive Molecules: The Lamellarins

4-Halogenated pyrrole derivatives are key intermediates in the total synthesis of numerous biologically active natural products. A prominent example is the lamellarin class of marine alkaloids, which exhibit a range of potent biological activities, including cytotoxicity against cancer cell lines.[7][8] Lamellarin G, for instance, has been synthesized using strategies that involve the functionalization of a pyrrole core.

While the direct use of a 4-chlorinated pyrrole ester in a published total synthesis of Lamellarin G is not explicitly detailed in the initial search results, the synthetic strategies often rely on halogenated pyrrole precursors that undergo cross-coupling reactions to build the complex polyaromatic framework.[1] For example, a synthetic approach could involve the Suzuki-Miyaura coupling of a 4-chloropyrrole ester with appropriate arylboronic acids to construct the core structure of lamellarins.

The mechanism of action for some lamellarins, such as Lamellarin D, involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[9][10] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijnc.ir [ijnc.ir]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Molecular determinants of topoisomerase I poisoning by lamellarins: comparison with camptothecin and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Methyl 4-chloro-1H-pyrrole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility of Methyl 4-chloro-1H-pyrrole-2-carboxylate. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also presents information on a structurally similar molecule and outlines a general experimental protocol for solubility determination.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C6H6ClNO2 and a molar mass of 159.57 g/mol .[1] Its predicted density is approximately 1.356 g/cm³, and it has a melting point of 100-101°C and a predicted boiling point of 278.2°C.

| Property | Value | Source |

| CAS Number | 1194-96-3 | [1][2][3] |

| Molecular Formula | C6H6ClNO2 | [1] |

| Molar Mass | 159.57 g/mol | [1] |

| Melting Point | 100-101°C | |

| Boiling Point | 278.2 ± 20.0 °C (Predicted) | |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) |

Solubility Data

Solubility of a Structurally Related Analog: Methyl 4-bromo-1H-pyrrole-2-carboxylate

While data for the chloro- derivative is scarce, solubility information for the analogous bromo- compound, Methyl 4-bromo-1H-pyrrole-2-carboxylate, is available in a mixed solvent system. This can provide some insight into the potential solubility characteristics of the chloro- derivative due to their structural similarities.

| Solvent System | Solubility |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (24.51 mM) |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (24.51 mM) |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (24.51 mM) |

Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]

Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

For researchers needing to determine the solubility of this compound, the isothermal equilibrium method is a standard and reliable approach.

Objective: To determine the saturation solubility of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to have undissolved solid present.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle. For finer particles, centrifugation at the same temperature can be used to ensure a clear supernatant.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal equilibrium method.

Caption: General workflow for determining compound solubility.

References

Stability and storage conditions for Methyl 4-chloro-1H-pyrrole-2-carboxylate

An In-depth Technical Guide on the Stability and Storage of Methyl 4-chloro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrrole derivative. Pyrrole and its analogs are key heterocyclic scaffolds found in numerous natural products and pharmaceutically active compounds. Understanding the chemical stability and establishing appropriate storage conditions for this intermediate is critical for ensuring its integrity, purity, and performance in research and development, particularly in drug discovery and manufacturing where reproducibility and quality are paramount.

This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways for this compound. It also includes detailed experimental protocols for conducting stability and forced degradation studies, based on established methods for related pyrrole derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1194-96-3 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point | 278.2 ± 20.0 °C (Predicted) | [1] |

| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [1] |

Stability Profile and Potential Degradation

Key potential degradation pathways include:

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-chloro-1H-pyrrole-2-carboxylic acid. Studies on similar pyrrole esters confirm this vulnerability, especially in strong acidic or alkaline media.[6][7]

-

Oxidation: The electron-rich pyrrole ring is prone to oxidation. Exposure to common laboratory oxidants (e.g., hydrogen peroxide) or atmospheric oxygen over long periods can lead to the formation of various oxidized by-products and ring-opened species.

-

Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation upon exposure to UV light.[4][8] The photodissociation is often initiated by the cleavage of bonds within the molecule, such as the N-H bond.[9][10] The presence of a chloro-substituent may also influence the photochemical behavior.

-

Dechlorination: Although generally stable, the chloro-substituent could potentially be removed under specific reductive or harsh hydrolytic conditions, leading to the formation of Methyl 1H-pyrrole-2-carboxylate.[11][12]

Hypothetical Degradation Pathway

The following diagram illustrates the potential degradation products of this compound when subjected to various stress conditions.

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and prevent degradation of this compound, the following storage and handling procedures are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To slow down potential thermal degradation pathways and maintain chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation from atmospheric oxygen, which can cause discoloration and impurity formation.[3] |

| Light | Protect from light. Store in an amber vial or light-proof container. | To prevent photodegradation, as pyrrole moieties are known to be sensitive to UV light.[4][8] |

| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis of the methyl ester group. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.[13][14] | To avoid skin and eye irritation and minimize inhalation exposure. |

Experimental Protocols for Stability Testing

For researchers needing to generate specific stability data, forced degradation studies are essential.[15][16][17] These studies deliberately stress the compound to identify likely degradation products and develop stability-indicating analytical methods.[18] The following protocols are based on standard methodologies applied to related pyrrole derivatives.[6][7][19]

General Stock Solution Preparation

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). This stock will be used for the stress studies.

Forced Hydrolysis

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a final concentration for analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis. Basic hydrolysis of esters is typically faster than acidic hydrolysis.

Forced Oxidation

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the mixture at room temperature and protected from light for a set period (e.g., 24 hours).

-

Withdraw samples at specified intervals, quench any remaining H₂O₂ if necessary, and dilute for analysis.

Photostability Testing

-

Expose a solution of the compound, as well as the solid compound, to a calibrated light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain a dark control sample in parallel under the same temperature conditions.

-

Analyze the stressed and control samples after the exposure period.

Thermal Stress Testing

-

Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C or higher, but below the melting point).

-

Analyze samples at various time points (e.g., 1, 3, 7 days) to assess the extent of degradation.

Sample Analysis: Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact parent compound from all potential degradation products.[19]

-

System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., 225 nm is common for pyrrole derivatives).[6][7]

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Experimental Workflow Diagram

Caption: General workflow for forced degradation studies.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 5. mdpi.com [mdpi.com]

- 6. oatext.com [oatext.com]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. mcneill-group.org [mcneill-group.org]

- 9. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. eurochlor.org [eurochlor.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. biomedres.us [biomedres.us]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

Methodological & Application

Application Notes and Protocols: The Use of Methyl 4-chloro-1H-pyrrole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic building block of significant interest in medicinal chemistry. The pyrrole scaffold is a common motif in a vast array of biologically active compounds, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5] The presence of a chlorine atom at the 4-position and a methyl ester at the 2-position provides two strategic points for chemical modification, making this molecule a versatile starting material for the synthesis of diverse compound libraries. The chloro-substituent can be readily functionalized through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation. These features allow for the systematic exploration of the structure-activity relationships (SAR) of novel pyrrole-based drug candidates.

Synthesis of this compound